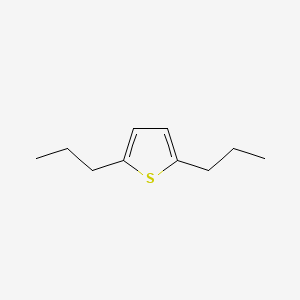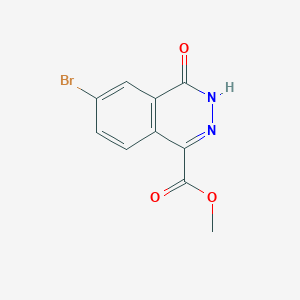![molecular formula C12H10N2 B13927429 8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)
8-Methyl-9h-pyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-9H-pyrido[3,4-b]indole is a heterocyclic aromatic compound that belongs to the class of beta-carbolines. It is structurally characterized by a pyridine ring fused to an indole moiety, with a methyl group attached at the 8th position. This compound is known for its presence in various natural products and its significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst. Another method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions: 8-Methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in toluene.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
8-Methyl-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
作用机制
The mechanism of action of 8-Methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes, such as monoamine oxidase, and modulate neurotransmitter levels in the brain. The compound also exhibits DNA intercalation properties, which contribute to its antitumor activity .
相似化合物的比较
Norharmane: Another beta-carboline without the methyl group at the 8th position.
Harmaline: A derivative with additional methoxy groups, exhibiting similar biological activities.
Uniqueness: 8-Methyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8th position influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
8-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-7,14H,1H3 |
InChI 键 |
VQTGMRLUNMTCDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



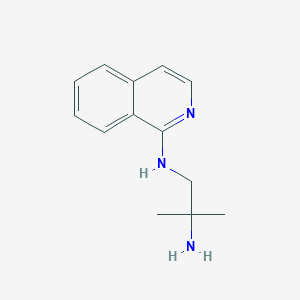
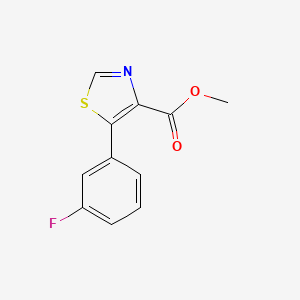
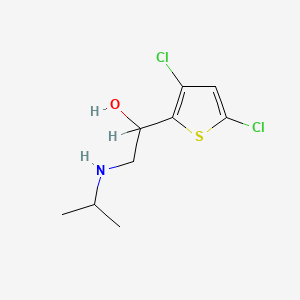
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
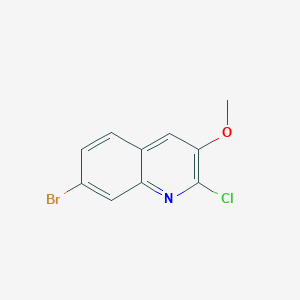
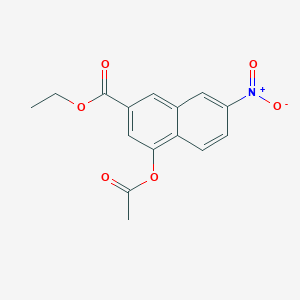
![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)
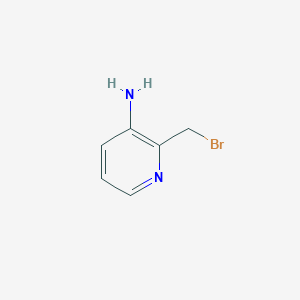

![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
